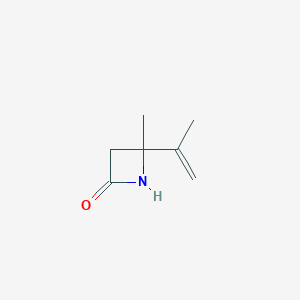

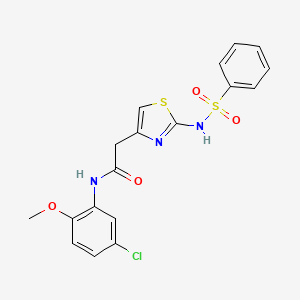

![molecular formula C17H14O7S B2693440 3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866347-90-2](/img/structure/B2693440.png)

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one” is a synthetic organic compound. It has a molecular formula of C17H14O7S and an average mass of 362.354 Da .

Molecular Structure Analysis

The molecular structure of “3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one” consists of a chromen-2-one core, a sulfonyl group, and a 3,4-dimethoxyphenyl group . The exact structure can be determined using spectroscopic methods such as NMR or mass spectrometry.Scientific Research Applications

Synthesis and Medicinal Applications

Synthesis of Sulfur-Analogues and Aldose Reductase Inhibitory Activity : A study described the synthesis of a capillarisin sulfur-analogue with aldose reductase inhibitory activity, emphasizing the selective alkylation techniques for its production. This research highlights the compound's potential in addressing complications related to diabetes through inhibition of aldose reductase, an enzyme involved in the polyol pathway (Igarashi et al., 2005).

Antibacterial and Analgesic Activities : Another study synthesized novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and assessed their antibacterial and analgesic activities. The findings suggest potential applications in developing new therapeutic agents targeting bacterial infections and pain management (Rajesha et al., 2011).

Catalytic Synthesis and Material Science

Catalyzed Multicomponent Synthesis : Research involving novel sulfonic acid functionalized ionic liquids as catalysts for the synthesis of dihydrochromeno[4,3-b]chromene-6,8(7H,9H)-dione derivatives in water showcases innovative approaches to green chemistry and the synthesis of chromene derivatives, which are important for their diverse biological activities (Chen et al., 2011).

Crystal Structure Analysis : The crystal structure of a related chromen-2-one compound has been analyzed, providing insights into the molecular and electronic structures of these compounds. Such studies are crucial for understanding the physicochemical properties and facilitating the design of new materials with specific functionalities (Manolov et al., 2008).

Environmental and Green Chemistry

Environmentally Benign Synthesis : A protocol for the synthesis of medicinally privileged chromenes emphasizes the use of environmentally friendly conditions and highlights the potential of these compounds in various medicinal applications. This research supports the development of sustainable synthetic methods in medicinal chemistry (Pandit et al., 2016).

Reusable Catalysis for Synthesis : The use of silica-bonded S-sulfonic acid as a catalyst for the synthesis of chromene derivatives in aqueous ethanol demonstrates an efficient and reusable catalytic method. This approach contributes to the advancement of green chemistry by reducing waste and improving reaction efficiencies (Aswin et al., 2014).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)sulfonyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7S/c1-22-13-6-5-12(9-15(13)23-2)25(20,21)16-7-10-3-4-11(18)8-14(10)24-17(16)19/h3-9,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTSTXCNSPTSLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,4-dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

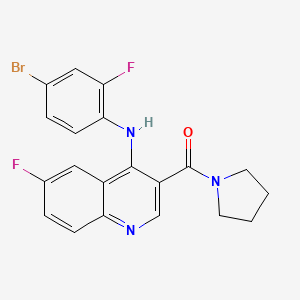

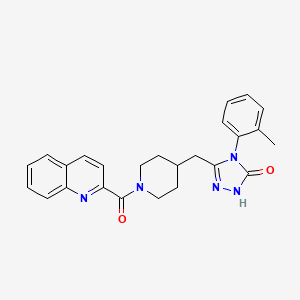

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2693357.png)

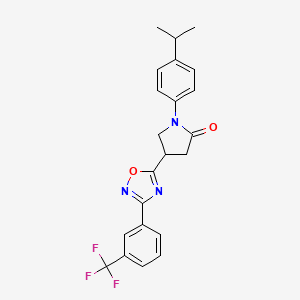

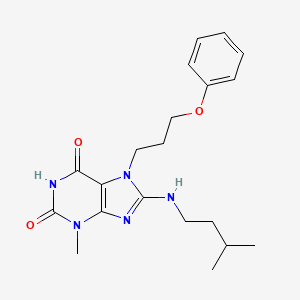

![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2693360.png)

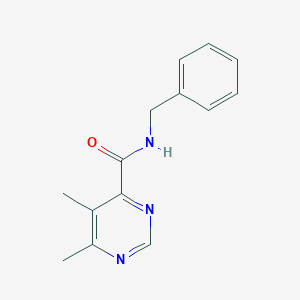

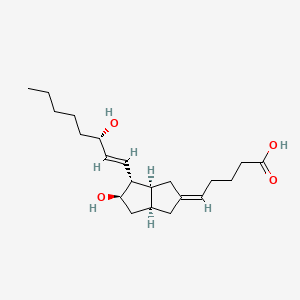

![2-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2693366.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-5-(2-methoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2693368.png)

![(5E)-3-methyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2693372.png)

![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-6-carbothioamide](/img/structure/B2693379.png)